molecular formula C30H26 B1660029 1,1,6,6-Tetraphenylhexa-1,5-diene CAS No. 70671-93-1

1,1,6,6-Tetraphenylhexa-1,5-diene

Cat. No.: B1660029
CAS No.: 70671-93-1
M. Wt: 386.5 g/mol
InChI Key: ZDRQQHSMMIOMGI-UHFFFAOYSA-N
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Description

1,1,6,6-Tetraphenylhexa-1,5-diene is an organic compound with the molecular formula C30H26. It is characterized by its unique structure, which includes two phenyl groups attached to each of the terminal carbon atoms of a hexa-1,5-diene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,6,6-Tetraphenylhexa-1,5-diene can be synthesized through several methods. One common approach involves the reaction of 1,1,6,6-tetraphenylhexane-1,5-diol with a dehydrating agent to form the diene. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the elimination of water .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,1,6,6-Tetraphenylhexa-1,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1,1,6,6-tetraphenylhexa-1,5-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the electron-rich diene system and the steric effects of the phenyl groups. These factors determine the compound’s behavior in various reactions, including its ability to undergo electrophilic and nucleophilic attacks .

Comparison with Similar Compounds

Uniqueness: 1,1,6,6-Tetraphenylhexa-1,5-diene is unique due to its specific diene structure, which imparts distinct reactivity and properties compared to its analogs. The presence of phenyl groups enhances its stability and provides opportunities for further functionalization .

Properties

IUPAC Name

1,6,6-triphenylhexa-1,5-dienylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-24H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQQHSMMIOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289625
Record name 1,1,6,6-tetraphenylhexa-1,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70671-93-1
Record name NSC62428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,6,6-tetraphenylhexa-1,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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